Cas no 2171770-47-9 (2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid structure
2171770-47-9 structure
商品名:2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid
CAS番号:2171770-47-9
MF:C28H30N2O5
メガワット:474.548207759857
CID:5890527
PubChem ID:165511182

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid
    • 2171770-47-9
    • EN300-1559525
    • 2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
    • インチ: 1S/C28H30N2O5/c1-2-9-24(27(32)33)29-26(31)16-25(18-10-3-4-11-18)30-28(34)35-17-23-21-14-7-5-12-19(21)20-13-6-8-15-22(20)23/h1,5-8,12-15,18,23-25H,3-4,9-11,16-17H2,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: WIOBIOABCVVQKZ-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NC(C(=O)O)CC#C)=O)C1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 474.21547206g/mol
  • どういたいしつりょう: 474.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 791
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1559525-1.0g
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
1g
$0.0 2023-06-05
Enamine
EN300-1559525-250mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
250mg
$3099.0 2023-09-25
Enamine
EN300-1559525-500mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
500mg
$3233.0 2023-09-25
Enamine
EN300-1559525-2500mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559525-5000mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
5000mg
$9769.0 2023-09-25
Enamine
EN300-1559525-1000mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
1000mg
$3368.0 2023-09-25
Enamine
EN300-1559525-50mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
50mg
$2829.0 2023-09-25
Enamine
EN300-1559525-100mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
100mg
$2963.0 2023-09-25
Enamine
EN300-1559525-10000mg
2-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pent-4-ynoic acid
2171770-47-9
10000mg
$14487.0 2023-09-25

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid 関連文献

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acidに関する追加情報

Introduction to 2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid (CAS No. 2171770-47-9)

2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid, identified by its CAS number 2171770-47-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentyl moiety, an amino group functionalized with a methoxycarbonyl group, and a pent-4ynoic acid backbone. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up a myriad of possibilities for its application in drug discovery and development.

The structural complexity of 2-3-cyclopentyl-3-{((9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid makes it an attractive candidate for further investigation in medicinal chemistry. The cyclopentyl ring, known for its stability and ability to mimic certain biological structures, provides a scaffold that can interact favorably with biological targets. Additionally, the methoxycarbonyl group attached to the amino function enhances the compound's solubility and bioavailability, which are critical factors in drug design.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pentynoic acid moiety in 2-3-cyclopentyl-3-{((9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid adds another layer of complexity, potentially allowing for diverse interactions with enzymes and receptors. This structural feature has prompted researchers to explore its potential as a lead compound in the synthesis of new therapeutic agents.

One of the most compelling aspects of 2-cyclopentenyl amino acids is their role as building blocks in peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor stability and rapid degradation. The incorporation of the cyclopentyl group into the structure enhances the metabolic stability of these mimetics, making them more suitable for therapeutic applications. Furthermore, the presence of the methoxycarbonyl group ensures that the amino acids maintain their integrity in biological systems.

The flourenylmethoxycarbonyl moiety is another key feature that contributes to the unique properties of this compound. Flourenes are known for their excellent photophysical properties, which make them valuable in materials science and optoelectronics. However, their application in pharmaceuticals is less explored but holds great promise. The methoxycarbonyl group not only protects the amino function but also introduces a polar moiety that can enhance binding interactions with biological targets.

Recent studies have highlighted the potential of 2-cyclopentenyl amino acids as modulators of enzyme activity. For instance, modifications at the cyclopentyl ring have been shown to influence substrate binding affinity and catalytic efficiency. This has led to the development of novel inhibitors for various enzymes involved in metabolic pathways and signal transduction processes. The pentynoic acid backbone further extends these possibilities by providing additional sites for chemical modification.

The synthesis of 2-cyclopentyl derivatives has been a focus of synthetic organic chemistry due to their structural diversity and potential biological activity. Advanced synthetic methodologies have been employed to construct complex cyclic structures like cyclopentenyl amino acids efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups into these molecules without compromising yield or purity.

In conclusion, 2-cyclopentyl derivatives continue to be an area of active research due to their potential applications in drug discovery and development. The unique structural features of compounds like 2-cyclopentyl-(9H-fluoren)-9-yloxy-carbonylamino-propan-amido-penta-leucinonitrile (CAS No: 2171770 -47 -9) offer numerous opportunities for designing novel therapeutic agents with improved pharmacokinetic properties and enhanced efficacy against various diseases.

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